Cas no 75618-25-6 (Butyl Trifluoromethanesulfonate)

Butyl Trifluoromethanesulfonate structure
75618-25-6 structure
Product Name:Butyl Trifluoromethanesulfonate
CAS No:75618-25-6
MF:C5H9F3O3S
MW:206.183371305466
CID:559284
PubChem ID:10921660
Update Time:2025-11-02

Butyl Trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonic acid,1,1,1-trifluoro-, butyl ester
    • BUTYL TRIFLATE
    • BUTYL TRIFLUOROMETHANESULFONATE
    • n-Butyl triflate
    • n-C4H9OSO2CF3
    • Trifluoromethanesulfonic Acid Butyl Ester
    • TRIFLUOROMETHANESULFONIC ACID N-BUTYL ESTER
    • DTXSID50448418
    • BUTYLTRIFLATE
    • SEXLAQXMAFCJCO-UHFFFAOYSA-N
    • AKOS028108834
    • T2034
    • SCHEMBL777643
    • 75618-25-6
    • Methanesulfonic acid, trifluoro-, butyl ester
    • s12264
    • Trifluoro-methanesulfonic acid butyl ester
    • MFCD00799500
    • SY054173
    • Butyl Trifluoromethanesulfonate
    • MDL: MFCD00799500
    • Inchi: 1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3
    • InChI Key: SEXLAQXMAFCJCO-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OCCCC

Computed Properties

  • Exact Mass: 206.02200
  • Monoisotopic Mass: 206.02244980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Color/Form: Colorless transparent liquid
  • Boiling Point: 50 °C / 14.3mmHg
  • PSA: 51.75000
  • LogP: 2.73350
  • Solubility: Not determined

Butyl Trifluoromethanesulfonate Security Information

  • Hazardous Material transportation number:UN 3265
  • Hazard Category Code: 34
  • Safety Instruction: 36/37/39
  • Risk Phrases:R34

Butyl Trifluoromethanesulfonate Pricemore >>

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Additional information on Butyl Trifluoromethanesulfonate

Recent Advances in the Application of Butyl Trifluoromethanesulfonate (CAS: 75618-25-6) in Chemical and Pharmaceutical Research

Butyl trifluoromethanesulfonate (CAS: 75618-25-6) is a highly versatile reagent in organic synthesis and pharmaceutical chemistry. Recent studies have highlighted its critical role as a triflating agent, enabling the introduction of the trifluoromethanesulfonyl group into various substrates. This compound has gained significant attention due to its ability to facilitate the synthesis of complex molecules, including bioactive compounds and drug candidates. The following sections provide an overview of the latest research developments involving butyl trifluoromethanesulfonate, focusing on its applications, mechanisms, and potential implications for drug discovery and development.

One of the most notable advancements in the use of butyl trifluoromethanesulfonate is its application in the synthesis of trifluoromethylated compounds. Trifluoromethyl groups are increasingly important in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of drug molecules. Recent studies have demonstrated that butyl trifluoromethanesulfonate serves as an efficient reagent for the trifluoromethylation of heteroaromatic compounds, which are common scaffolds in pharmaceuticals. For example, a 2023 study published in the Journal of Organic Chemistry showcased the use of this reagent in the direct trifluoromethylation of indoles and pyrroles, yielding high-purity products with excellent yields.

In addition to its role in trifluoromethylation, butyl trifluoromethanesulfonate has been employed as a catalyst or co-catalyst in various organic transformations. A recent publication in Advanced Synthesis & Catalysis reported its use in the Friedel-Crafts alkylation of aromatic compounds, where it significantly improved reaction efficiency and selectivity. The study also highlighted the reagent's compatibility with a wide range of functional groups, making it a valuable tool for the synthesis of complex organic molecules. These findings underscore the reagent's potential in streamlining synthetic routes for pharmaceutical intermediates.

Another emerging area of research involves the application of butyl trifluoromethanesulfonate in the synthesis of sulfonamide derivatives. Sulfonamides are a critical class of compounds in drug discovery, with applications ranging from antibiotics to anticancer agents. A 2022 study in the European Journal of Medicinal Chemistry demonstrated that butyl trifluoromethanesulfonate could be used to synthesize novel sulfonamide-based inhibitors targeting carbonic anhydrase, an enzyme implicated in various diseases. The study reported that the resulting compounds exhibited potent inhibitory activity, suggesting promising therapeutic potential.

Beyond its synthetic utility, recent investigations have explored the mechanistic aspects of butyl trifluoromethanesulfonate-mediated reactions. Computational studies published in Chemical Science in 2023 provided insights into the reagent's reactivity and stability under different conditions. These studies revealed that the triflating ability of butyl trifluoromethanesulfonate is highly dependent on solvent effects and temperature, offering valuable guidelines for optimizing reaction conditions in industrial and academic settings.

In conclusion, butyl trifluoromethanesulfonate (CAS: 75618-25-6) continues to be a pivotal reagent in chemical and pharmaceutical research. Its versatility in facilitating trifluoromethylation, catalyzing organic transformations, and enabling the synthesis of bioactive sulfonamides underscores its importance in modern synthetic chemistry. Future research is expected to further expand its applications, particularly in the development of novel therapeutic agents. Researchers and industry professionals are encouraged to explore its potential in addressing current challenges in drug discovery and development.

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